molecular formula C8H9BrN2O B169034 N-(5-bromopyridin-2-yl)propanamide CAS No. 148612-11-7

N-(5-bromopyridin-2-yl)propanamide

Cat. No. B169034
Key on ui cas rn: 148612-11-7
M. Wt: 229.07 g/mol
InChI Key: BBIDCRCDYZHCBN-UHFFFAOYSA-N
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Patent
US05290943

Procedure details

To 47.5 g of an aqueous solution containing 0.2 mol of 2-propionamido pyridine (Ie), a solution containing 71 g (0.5 ml) of disodium hydrogenphosphate dissolved in 450 g of water was added. To this mixture, a solution containing 49.2 g (0.31 mol) of bromine dissolved in 50 g of acetic acid was added with stirring at 10°-15° C. for 4 hours. After having been stirred at room temperature for one hour and then at 60° C. for one hour, the mixture was cooled. The crystal precipitated thereby was filtered. After the crystal was washed with water and dried, 38.8 g (yield: 84.7%) of 2-propionamido-5-bromopyridine (IIe) was obtained as a dark white crystal.
[Compound]
Name
aqueous solution
Quantity
47.5 g
Type
reactant
Reaction Step One
Quantity
0.2 mol
Type
reactant
Reaction Step One
Name
disodium hydrogenphosphate
Quantity
0.5 mL
Type
reactant
Reaction Step Two
Quantity
49.2 g
Type
reactant
Reaction Step Three
Name
Quantity
450 g
Type
solvent
Reaction Step Four
Quantity
50 g
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]([NH:5][C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][N:7]=1)(=[O:4])[CH2:2][CH3:3].P([O-])([O-])(O)=O.[Na+].[Na+].[Br:19]Br>O.C(O)(=O)C>[C:1]([NH:5][C:6]1[CH:11]=[CH:10][C:9]([Br:19])=[CH:8][N:7]=1)(=[O:4])[CH2:2][CH3:3] |f:1.2.3|

Inputs

Step One
Name
aqueous solution
Quantity
47.5 g
Type
reactant
Smiles
Name
Quantity
0.2 mol
Type
reactant
Smiles
C(CC)(=O)NC1=NC=CC=C1
Step Two
Name
disodium hydrogenphosphate
Quantity
0.5 mL
Type
reactant
Smiles
P(=O)(O)([O-])[O-].[Na+].[Na+]
Step Three
Name
Quantity
49.2 g
Type
reactant
Smiles
BrBr
Step Four
Name
Quantity
450 g
Type
solvent
Smiles
O
Step Five
Name
Quantity
50 g
Type
solvent
Smiles
C(C)(=O)O

Conditions

Stirring
Type
CUSTOM
Details
with stirring at 10°-15° C. for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
ADDITION
Type
ADDITION
Details
was added
STIRRING
Type
STIRRING
Details
After having been stirred at room temperature for one hour
Duration
1 h
WAIT
Type
WAIT
Details
at 60° C. for one hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was cooled
CUSTOM
Type
CUSTOM
Details
The crystal precipitated
FILTRATION
Type
FILTRATION
Details
thereby was filtered
WASH
Type
WASH
Details
After the crystal was washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C(CC)(=O)NC1=NC=C(C=C1)Br
Measurements
Type Value Analysis
AMOUNT: MASS 38.8 g
YIELD: PERCENTYIELD 84.7%
YIELD: CALCULATEDPERCENTYIELD 84.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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